4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol
Description
4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is a complex organic compound that features a phthalazine core substituted with a phenyl group containing a trifluoromethyl group and an amino group
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-4-3-5-15(12-14)25-20-18-7-2-1-6-17(18)19(26-27-20)13-8-10-16(28)11-9-13/h1-12,28H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSJJSMTXAWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Phenol Group Introduction: The phenol group is introduced via a hydroxylation reaction, often using a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino and phenol groups facilitate interactions with various biological molecules. The compound may modulate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)phenol: Similar in structure but lacks the phthalazine core.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the amino and phthalazine groups.
Phthalazin-1-yl derivatives: Compounds with similar phthalazine cores but different substituents.
Uniqueness
4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is unique due to the combination of the phthalazine core with the trifluoromethyl and amino groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
